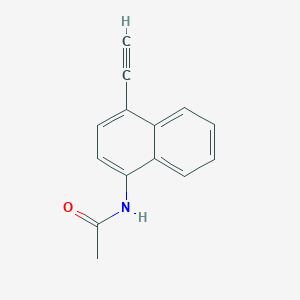![molecular formula C6H8Cl2N4 B11895008 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)
1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[4,5-c]piridin-4-amina dihidrocloruro es un compuesto heterocíclico que pertenece a la clase de las imidazopiridinas. Este compuesto es conocido por sus características estructurales únicas, que incluyen un anillo de imidazol fusionado a un anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1H-Imidazo[4,5-c]piridin-4-amina dihidrocloruro generalmente implica la ciclización de precursores adecuados. Un método común implica la reacción de 3,4-diaminopiridina con formamida en condiciones ácidas para formar el núcleo de imidazo[4,5-c]piridina. El compuesto resultante se trata luego con ácido clorhídrico para obtener la sal dihidrocloruro.
Métodos de producción industrial: La producción industrial de 1H-Imidazo[4,5-c]piridin-4-amina dihidrocloruro puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones: 1H-Imidazo[4,5-c]piridin-4-amina dihidrocloruro experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diversos sustituyentes en el núcleo de imidazo[4,5-c]piridina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros de alquilo y haluros de arilo en condiciones básicas o ácidas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados alquilados o arilados.
Aplicaciones Científicas De Investigación
1H-Imidazo[4,5-c]piridin-4-amina dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por su potencial como molécula bioactiva con propiedades antimicrobianas y antivirales.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades, incluidos el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1H-Imidazo[4,5-c]piridin-4-amina dihidrocloruro involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas quinasas o activar receptores específicos, lo que lleva a efectos posteriores en las vías celulares. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
1H-Imidazo[4,5-c]piridin-4-amina dihidrocloruro es único debido a sus características estructurales y reactividad específicas. Los compuestos similares incluyen:
1H-Imidazo[4,5-b]piridina: Otra imidazopiridina con un patrón de fusión diferente.
1H-Imidazo[4,5-d]piridazina: Un compuesto relacionado con un anillo de piridazina en lugar de un anillo de piridina.
1H-Imidazo[4,5-c]piridin-2-amina: Un isómero posicional con el grupo amino en una posición diferente.
Propiedades
Fórmula molecular |
C6H8Cl2N4 |
|---|---|
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
1H-imidazo[4,5-c]pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-6-5-4(1-2-8-6)9-3-10-5;;/h1-3H,(H2,7,8)(H,9,10);2*1H |
Clave InChI |
YRKJFHYHAWJPOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1NC=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)



![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)

